molecular formula C21H20O12 B3028008 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 145134-61-8

5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B3028008
CAS No.: 145134-61-8
M. Wt: 464.4 g/mol
InChI Key: DIYGQKBUNSAYQA-UHFFFAOYSA-N
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Description

Overview of Flavonoid Glycosides as Secondary Metabolites in Botanical Systems

Flavonoid glycosides represent a vast and diverse group of secondary metabolites that are ubiquitous in the plant kingdom. These compounds are characterized by a polyphenolic structure derived from phenylalanine and malonyl-CoA, to which one or more sugar moieties are attached. The process of glycosylation, the enzymatic attachment of sugars, significantly alters the physicochemical properties of the parent flavonoid aglycone, often increasing its water solubility and stability.

In botanical systems, flavonoid glycosides fulfill a multitude of roles. They contribute to the pigmentation of flowers and fruits, attracting pollinators and seed dispersers. Furthermore, they are crucial for plant defense mechanisms, acting as UV protectants, antioxidants, and deterrents against herbivores and pathogens. Their presence and concentration can be influenced by various environmental factors, including light intensity, temperature, and nutrient availability.

Academic Significance of 6-Hydroxykaempferol (B1588450) 3-O-beta-D-glucoside within Flavonoid Research

6-Hydroxykaempferol 3-O-beta-D-glucoside holds particular academic significance due to its structural features and biological activities. As a derivative of kaempferol (B1673270), a widely studied flavonol, the addition of a hydroxyl group at the 6-position and a glucose molecule at the 3-O-position creates a unique chemical entity. This specific glycosylation pattern influences its bioavailability and interaction with biological targets.

The primary interest in this compound stems from its potential pharmacological effects. Research has indicated its involvement in several biological processes, which has made it a subject of investigation in the fields of phytochemistry and pharmacology. Its presence in traditional medicinal plants, such as Carthamus tinctorius, further fuels the scientific inquiry into its therapeutic potential.

Historical Trajectory and Current Research Paradigms Pertaining to the Compound

The historical trajectory of research on 6-Hydroxykaempferol 3-O-beta-D-glucoside is closely linked to the broader exploration of the chemical constituents of Carthamus tinctorius (safflower). Initial phytochemical investigations of this plant led to the isolation and identification of a variety of flavonoid glycosides, including the compound .

Current research paradigms are largely focused on elucidating the mechanisms behind its observed biological activities. This includes in vitro and in vivo studies to understand its effects at the cellular and molecular levels. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are instrumental in its detection, quantification, and purification from natural sources. The ongoing research aims to provide a more comprehensive understanding of its pharmacological profile and potential applications.

Chemical and Physical Properties

The fundamental characteristics of 6-Hydroxykaempferol 3-O-beta-D-glucoside are summarized in the table below.

PropertyValue
Molecular FormulaC₂₁H₂₀O₁₂
Molecular Weight464.38 g/mol
IUPAC Name5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
AppearanceSolid
SolubilitySoluble in DMSO, methanol, and ethanol

Natural Occurrences

6-Hydroxykaempferol 3-O-beta-D-glucoside is predominantly found in the plant kingdom. The table below lists its primary botanical source.

Plant SpeciesFamilyPlant Part
Carthamus tinctorius L.AsteraceaeFlowers

Biological and Pharmacological Activities

This flavonoid glycoside has been reported to exhibit several biological and pharmacological activities.

Research Findings

Anticancer Activity : In vitro studies have suggested that 6-Hydroxykaempferol 3-O-beta-D-glucoside possesses anticancer properties. It has been observed to inhibit the proliferation of liver and stomach cancer cells by inducing apoptosis, the process of programmed cell death. medchemexpress.com

Antioxidant Activity : The compound has demonstrated antioxidant capabilities. chemfaces.com This activity is attributed to its polyphenolic structure, which can neutralize free radicals and reduce oxidative stress.

Anti-thrombotic Activity : Research has also indicated potential anti-thrombotic effects, suggesting it may play a role in preventing the formation of blood clots. chemfaces.com

Biosynthesis and Chemical Synthesis

Biosynthesis in Botanical Systems

The biosynthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside in plants follows the general flavonoid pathway. The process begins with the synthesis of the flavonoid aglycone, 6-hydroxykaempferol. This is followed by a glycosylation step where a glucose molecule is attached at the 3-O-position, catalyzed by a specific UDP-glycosyltransferase (UGT).

Chemical Synthesis and Isolation

The isolation of 6-Hydroxykaempferol 3-O-beta-D-glucoside from its natural sources, primarily the flowers of Carthamus tinctorius, is typically achieved through various chromatographic techniques. These methods often involve initial extraction with a polar solvent, followed by separation and purification using techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC). While chemical synthesis of flavonoid glycosides is possible, it is often a complex, multi-step process. For this specific compound, isolation from natural sources remains the more common approach.

Properties

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGQKBUNSAYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxykaempferol 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

145134-61-8
Record name 6-Hydroxykaempferol 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

263 - 265 °C
Record name 6-Hydroxykaempferol 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Phytochemical Profiling of 6 Hydroxykaempferol 3 O Beta D Glucoside

Quantitative and Qualitative Analytical Methodologies for Compound Profiling

The identification, quantification, and structural elucidation of 6-Hydroxykaempferol (B1588450) 3-O-beta-D-glucoside from plant matrices rely on a combination of advanced analytical techniques.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and highly sensitive method for the analysis of complex plant extracts. This technique is employed for both the qualitative identification and precise quantification of flavonoids like 6-Hydroxykaempferol 3-O-beta-D-glucoside. researchgate.net The high resolution and accuracy of mass spectrometry enable the confident identification of compounds even at low concentrations. nih.gov

For quantitative analysis, triple quadrupole or hybrid systems like QTRAP® are operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach offers exceptional selectivity and sensitivity, allowing for the reliable quantification of target analytes within a complex matrix by monitoring specific precursor-to-product ion transitions. nih.gov This methodology is crucial for accurately determining the concentration of 6-Hydroxykaempferol 3-O-beta-D-glucoside in different Safflower extracts or cultivars.

Table 1: General Parameters for UPLC-MS/MS Flavonoid Analysis

ParameterDescription
ChromatographyUPLC with a reversed-phase column (e.g., C18)
Ionization SourceElectrospray Ionization (ESI), typically in negative mode for flavonoids
Mass AnalyzerTime-of-Flight (TOF) for identification; Triple Quadrupole (QqQ) or QTRAP® for quantification
Quantification ModeMultiple Reaction Monitoring (MRM)
Data AnalysisComparison of retention time and mass fragmentation patterns with a reference standard

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and isolation of 6-Hydroxykaempferol 3-O-beta-D-glucoside. An established analytical HPLC method allows for the simultaneous determination of this and other key flavonoids in C. tinctorius flowers. semanticscholar.org Such methods are validated for linearity, reproducibility, and sensitivity, making them suitable for quality control purposes. semanticscholar.org

For the purpose of obtaining pure samples of the compound for structural analysis or reference standards, Preparative HPLC is utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. It is often the final step in a purification workflow, following initial fractionation techniques like column chromatography, to yield the compound at high purity.

Table 2: Example of HPLC Method for Safflower Flavonoid Analysis

ParameterCondition
Stationary PhaseVenusil XBP-C18 (4.6 mm × 250 mm, 5 μm) semanticscholar.org
Mobile PhaseMethanol and water (containing 0.2 mol/L NaClO4-0.2‰ HClO4) semanticscholar.org
Flow Rate0.8 mL/min semanticscholar.org
Detection Wavelength375 nm semanticscholar.org
Linearity Range4.24 - 530 μg/mL semanticscholar.org
Detection Limit1.3 μg/mL semanticscholar.org

The definitive confirmation of the molecular structure of 6-Hydroxykaempferol 3-O-beta-D-glucoside is achieved through a combination of spectroscopic methods. medchemexpress.com After isolation, the pure compound is subjected to analysis to determine its exact chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HMQC, HMBC), is indispensable for determining the precise arrangement of atoms and the connectivity between the 6-hydroxykaempferol aglycone and the glucose moiety. Electrospray Ionization Mass Spectrometry (ESIMS) provides crucial information on the molecular weight and fragmentation patterns of the molecule. medchemexpress.com Additionally, Circular Dichroism (CD) spectroscopy may be used to determine the stereochemistry of the compound. medchemexpress.com The integration of these techniques provides the unambiguous structural elucidation required for chemical characterization.

Table 3: Spectroscopic Techniques for Structural Elucidation

TechniquePurpose in Structural Elucidation
Mass Spectrometry (MS/ESIMS)Determines molecular weight and elemental formula; analyzes fragmentation patterns. medchemexpress.com
¹H NMRIdentifies the number and type of protons in the molecule.
¹³C NMRIdentifies the number and type of carbon atoms in the molecule.
2D NMR (COSY, HMBC)Establishes connectivity between protons (COSY) and long-range correlations between protons and carbons (HMBC), confirming the glycosylation site.
Circular Dichroism (CD)Provides information on the stereochemical properties of the molecule. medchemexpress.com

Compound Reference Table

Chemometric Approaches to Correlate Compound Content with Botanical Characteristics

Chemometrics provides a statistical framework to analyze and interpret complex chemical data, enabling researchers to establish relationships between the chemical constituents of a plant and its observable botanical characteristics. In the context of 6-Hydroxykaempferol 3-O-beta-D-glucoside, chemometric methods have been employed to correlate its content with the color of Carthamus tinctorius (safflower) florets. chemfaces.com

Research has shown a strong association between the concentration of 6-Hydroxykaempferol 3-O-beta-D-glucoside and specific color indicators of safflower. chemfaces.com A study utilizing chemometric analysis classified safflowers into different classes based on color measurements. It was found that brighter, redder, and more vivid yellow-orange safflowers, categorized as class I, contained a higher content of characteristic components, including 6-Hydroxykaempferol 3-O-beta-D-glucoside. chemfaces.com This suggests that the biosynthesis and accumulation of this compound contribute significantly to the floral pigmentation.

The table below summarizes the findings from a chemometric study correlating safflower color characteristics with the content of key flavonoids.

Safflower ClassBotanical Characteristics (Color)Relative Content of 6-Hydroxykaempferol 3-O-beta-D-glucosideAssociated Flavonoid Profile
Class IBrighter, redder, yellower, more orange-yellow, and more vividHighHigh content of Kaempferol-3-O-rutinoside and 6-Hydroxykaempferol 3-O-beta-D-glucoside
Other ClassesDuller, less vibrant colorsLowerLower content of characteristic flavonoid glycosides

This chemometric correlation is valuable for the quality evaluation of safflower, as flower color can be used as a rapid, non-invasive indicator of its chemical profile. chemfaces.com The differential accumulation of flavonoids, including 6-Hydroxykaempferol 3-O-beta-D-glucoside, is a key factor in the color variation among different safflower cultivars, which range from white and yellow to orange and red. maxapress.com For instance, yellow-flowered cultivars tend to have higher levels of flavonols like 6-hydroxykaempferol derivatives, whereas red or orange flowers are characterized by higher concentrations of C-glucosylquinochalcones such as hydroxysafflor yellow A (HSYA) and carthamin. maxapress.com

Biosynthetic Pathways and Metabolic Aspects of 6 Hydroxykaempferol 3 O Beta D Glucoside

Proposed Biosynthetic Routes for 6-Hydroxykaempferol (B1588450) Derivatives

The biosynthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside begins with the well-established general phenylpropanoid pathway, which provides the precursor phenylalanine. A series of enzymatic reactions then leads to the formation of the core flavonoid structure.

The proposed biosynthetic route to 6-Hydroxykaempferol 3-O-beta-D-glucoside can be outlined as follows:

Core Flavonoid Skeleton Formation : The pathway commences with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. This is subsequently activated to its CoA ester, p-coumaroyl-CoA. Three molecules of malonyl-CoA condense with one molecule of p-coumaroyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into naringenin, a key flavanone (B1672756) intermediate.

Formation of Kaempferol (B1673270) : Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). Subsequently, flavonol synthase (FLS) introduces a double bond between C2 and C3 of the C-ring of dihydrokaempferol to yield the flavonol, kaempferol. nih.gov

Hydroxylation at the 6-Position : The crucial step in the formation of 6-hydroxykaempferol derivatives is the hydroxylation of the A-ring at the C-6 position. This reaction is catalyzed by a specific enzyme known as flavonol 6-hydroxylase (F6H). concordia.caresearchgate.net This enzyme introduces a hydroxyl group onto the kaempferol backbone, resulting in the formation of 6-hydroxykaempferol.

Glycosylation at the 3-O-Position : The final step in the biosynthesis of the target compound is the attachment of a glucose molecule to the 3-hydroxyl group of 6-hydroxykaempferol. This glycosylation event is mediated by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the aglycone, forming 6-Hydroxykaempferol 3-O-beta-D-glucoside. acs.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside
CompoundRole in Pathway
PhenylalanineInitial Precursor
p-Coumaroyl-CoAKey Intermediate from Phenylpropanoid Pathway
Naringenin ChalconeFirst Flavonoid Intermediate
NaringeninCentral Flavanone Intermediate
DihydrokaempferolPrecursor to Kaempferol
KaempferolImmediate Precursor for Hydroxylation
6-HydroxykaempferolAglycone Precursor for Glycosylation

Enzymatic Mechanisms Involved in Glycosylation and Hydroxylation

The biosynthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside is dependent on the precise action of specific enzymes, particularly those responsible for hydroxylation and glycosylation.

Hydroxylation by Flavonol 6-Hydroxylase (F6H) : The hydroxylation of the A-ring of flavonols at the 6-position is a key modification. This reaction is catalyzed by flavonol 6-hydroxylase (F6H), which belongs to the 2-oxoglutarate-dependent dioxygenase (ODD) superfamily. concordia.caresearchgate.net Unlike many other flavonoid hydroxylases that are cytochrome P450 monooxygenases, F6H utilizes 2-oxoglutarate and molecular oxygen as co-substrates. The proposed mechanism involves the binding of 2-oxoglutarate and the flavonoid substrate to the active site of the enzyme, followed by the binding of molecular oxygen. This leads to the oxidative decarboxylation of 2-oxoglutarate, generating a highly reactive ferryl intermediate that hydroxylates the flavonoid substrate at the C-6 position. google.com While a specific F6H from Carthamus tinctorius has not been fully characterized, the presence of 6-hydroxykaempferol derivatives in this plant strongly suggests its activity. maxapress.com

Glycosylation by UDP-Glycosyltransferases (UGTs) : Glycosylation is a critical final step that enhances the stability and solubility of flavonoids. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to a specific hydroxyl group on the flavonoid aglycone. acs.org In the case of 6-Hydroxykaempferol 3-O-beta-D-glucoside, a UGT specifically recognizes the 3-hydroxyl group of 6-hydroxykaempferol.

Several UGTs have been identified and characterized from Carthamus tinctorius, a known source of 6-hydroxykaempferol glycosides. For instance, CtUGT3 has been shown to be involved in the biosynthesis of astragalin (B1665802) (kaempferol 3-O-glucoside) and also exhibits activity towards the 7-OH position. acs.orgnih.gov The substrate promiscuity of some UGTs suggests that an enzyme with primary activity towards kaempferol might also accept 6-hydroxykaempferol as a substrate. The precise UGT responsible for the 3-O-glucosylation of 6-hydroxykaempferol in safflower is an area of ongoing research, with several candidates from the extensive UGT family in this plant. nih.gov

Table 2: Key Enzymes and their Functions
EnzymeEnzyme ClassFunctionSubstrate(s)Product(s)
Chalcone Synthase (CHS)Polyketide SynthaseCondensation of p-coumaroyl-CoA and malonyl-CoAp-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone
Chalcone Isomerase (CHI)IsomeraseIsomerization of chalcone to flavanoneNaringenin ChalconeNaringenin
Flavanone 3-Hydroxylase (F3H)DioxygenaseHydroxylation at C-3 of flavanoneNaringeninDihydrokaempferol
Flavonol Synthase (FLS)DioxygenaseDesaturation of C2-C3 bond in dihydroflavonolDihydrokaempferolKaempferol
Flavonol 6-Hydroxylase (F6H)2-Oxoglutarate-dependent DioxygenaseHydroxylation at C-6 of flavonolKaempferol6-Hydroxykaempferol
UDP-Glycosyltransferase (UGT)GlycosyltransferaseTransfer of a glucose moiety to the 3-OH group6-Hydroxykaempferol, UDP-glucose6-Hydroxykaempferol 3-O-beta-D-glucoside

Investigation into the Regulation of Compound Accumulation in Plant Tissues

The accumulation of 6-Hydroxykaempferol 3-O-beta-D-glucoside in plant tissues is a tightly regulated process, influenced by both developmental cues and environmental stimuli. This regulation primarily occurs at the transcriptional level, controlling the expression of the biosynthetic genes.

Transcriptional Regulation : The expression of genes encoding enzymes of the flavonoid biosynthetic pathway is largely controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govscispace.com These transcription factors can act as activators or repressors, binding to specific cis-acting elements in the promoters of the biosynthetic genes. For instance, specific MYB transcription factors are known to upregulate the expression of early biosynthetic genes like CHS, CHI, and F3H, as well as FLS. nih.gov The specific transcription factors that regulate F6H and the relevant UGT genes in the context of 6-hydroxykaempferol biosynthesis are still under investigation.

Influence of Environmental Factors and Phytohormones : The accumulation of flavonoids, including derivatives of 6-hydroxykaempferol, is often induced by various environmental stresses such as UV radiation and pathogen attack, suggesting a protective role for these compounds. Light is a significant regulator of flavonoid biosynthesis, with many of the biosynthetic genes being light-inducible. nih.gov

Phytohormones also play a crucial role in modulating flavonoid biosynthesis. Methyl jasmonate (MeJA), a plant stress hormone, has been shown to induce the accumulation of various flavonoids in Carthamus tinctorius. maxapress.com This induction is often correlated with the upregulation of key biosynthetic genes. The promoters of these genes frequently contain MeJA-responsive elements, allowing for a coordinated response to stress signals. The interplay between different hormonal signaling pathways and their interaction with developmental programs ultimately determines the temporal and spatial patterns of 6-Hydroxykaempferol 3-O-beta-D-glucoside accumulation in plants.

Based on a comprehensive review of the available scientific literature, there is limited specific research data for the compound 6-Hydroxykaempferol 3-O-beta-D-glucoside that directly corresponds to the detailed mechanistic investigations outlined in your request. While the compound is noted for its potential biological activities, the specific preclinical data regarding its mechanisms of free radical neutralization, in vitro antioxidant capacities, and detailed anti-inflammatory responses are not sufficiently documented in the provided search results.

Detailed mechanistic studies are available for a structurally related but more complex compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide . This research includes extensive data on the regulation of inflammatory signaling pathways such as Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Nuclear Factor Kappa B (NF-κB), the modulation of pro-inflammatory cytokines, and its effects in in vitro endothelial injury models. nih.govresearchgate.netfrontiersin.org

However, due to the strict requirement to focus solely on 6-Hydroxykaempferol 3-O-beta-D-glucoside , and the absence of specific data for this compound in the areas of your outline, it is not possible to generate the requested article with the required scientific detail and accuracy at this time. Further preclinical research focusing specifically on 6-Hydroxykaempferol 3-O-beta-D-glucoside is needed to provide the specific findings requested.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antithrombotic and Vasculoprotective Effects

A significant area of investigation has been the impact of 6-hydroxykaempferol (B1588450) derivatives on thrombosis and vascular health. Studies have utilized in vitro and in vivo models to understand their influence on endothelial cells and blood circulation.

Research on a closely related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), has provided valuable insights into the vasculoprotective effects of this class of molecules. In studies involving human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia-reperfusion injury, HGG demonstrated a significant protective effect. It was found to decrease HUVEC apoptosis by regulating the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both the transcriptome and protein levels. google.commedchemexpress.com Furthermore, HGG reversed the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and reduced the release of IL-6 following OGD/R. google.commedchemexpress.com These findings suggest that HGG can mitigate endothelial injury by suppressing inflammatory responses. This protective effect on the endothelium is crucial for maintaining vascular homeostasis and preventing the initiation of thrombotic events. In vivo studies have further substantiated these findings, showing that HGG can improve blood circulation. google.commedchemexpress.com

The antithrombotic activity of HGG has been evaluated in vivo using a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model. google.commedchemexpress.com Phenylhydrazine is a chemical that induces hemolytic anemia and can lead to thrombosis. In this model, treatment with HGG exhibited protective effects against the formation of thrombi. google.commedchemexpress.com Following PHZ treatment, red blood cells typically aggregate in the caudal veins of the zebrafish, indicating thrombus formation. HGG was observed to mitigate this aggregation, thereby demonstrating its antithrombotic potential in a living organism. google.commedchemexpress.com The antithrombotic effect of HGG was found to be comparable to that of aspirin (B1665792), a well-known antiplatelet drug. medchemexpress.com Both HGG and aspirin significantly enhanced blood flow velocity and alleviated vascular stenosis or occlusion in the zebrafish model. medchemexpress.com

Table 1: In Vivo Antithrombotic Effects of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) in a Phenylhydrazine (PHZ)-Induced Zebrafish Model
Treatment GroupObserved Effect on ThrombosisEffect on Blood Circulation
ControlNo thrombus formationNormal blood flow
PHZ-induced modelSignificant red blood cell aggregation and thrombus formation in caudal veinsImpaired blood flow
HGG + PHZMitigated red blood cell aggregation and thrombus formationImproved blood circulation and enhanced blood flow velocity
Aspirin (positive control) + PHZReduced thrombus formationEnhanced blood flow velocity and alleviated vascular stenosis

Antineoplastic Activity and Apoptosis Induction

The potential of 6-Hydroxykaempferol 3-O-beta-D-glucoside as an antineoplastic agent has been suggested, with a focus on its ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

A Chinese patent has indicated that 6-Hydroxykaempferol 3-O-beta-D-glucoside has a notable inhibitory effect on the proliferation of liver cancer Hep G2 cells and gastric cancer SGC7901 cells. google.com While detailed, peer-reviewed studies on this specific glycoside are limited, research on its aglycone, kaempferol (B1673270), provides substantial evidence of antiproliferative activity against these cell lines. Studies have shown that kaempferol can significantly inhibit the viability of HepG2 cells in a dose-dependent manner. nih.gov

The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. The aforementioned patent suggests that 6-Hydroxykaempferol 3-O-beta-D-glucoside can induce apoptosis in liver and gastric cancer cells. google.com Mechanistic studies on the parent compound, kaempferol, in HepG2 cells have revealed that it can induce apoptosis through various pathways. Kaempferol has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.gov Furthermore, it can induce apoptosis by down-regulating the expression of anti-apoptotic proteins and up-regulating pro-apoptotic proteins. nih.gov

A critical aspect of a potential anticancer agent is its selectivity for cancer cells over normal, healthy cells. The patent for 6-Hydroxykaempferol 3-O-beta-D-glucoside claims that the compound exhibits low toxicity to normal cells. google.com This suggests a favorable therapeutic window, where it could potentially target cancer cells while minimizing damage to healthy tissues. Research on the related compound, HGG, has shown it to be non-toxic to normal human umbilical vein endothelial cells (HUVECs) at concentrations up to 10 μM. nih.gov

Table 2: Reported Antineoplastic Activities Related to 6-Hydroxykaempferol 3-O-beta-D-glucoside
CompoundCell LineObserved EffectSource Type
6-Hydroxykaempferol 3-O-beta-D-glucosideLiver Cancer (Hep G2), Gastric Cancer (SGC7901)Inhibition of proliferation and induction of apoptosis. Low toxicity to normal cells.Patent (CN103919796A) google.com
Kaempferol (aglycone)Liver Cancer (Hep G2)Inhibition of proliferation and induction of apoptosis via inactivation of PI3K/AKT/mTOR pathway.Peer-reviewed study nih.gov
6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG)Human Umbilical Vein Endothelial Cells (HUVECs) - Normal CellsNon-toxic at concentrations up to 10 μM.Peer-reviewed study nih.gov

Cellular and Molecular Target Elucidation for 6 Hydroxykaempferol 3 O Beta D Glucoside

Identification of Putative Molecular Targets and Binding Interactions

Currently, specific molecular docking and binding interaction studies for 6-Hydroxykaempferol (B1588450) 3-O-beta-D-glucoside are limited in publicly available research. The broader class of kaempferol (B1673270) glycosides is known to interact with various molecular targets, often through antioxidant and enzyme-inhibiting activities. For instance, the related compound kaempferol-3-O-D-glucoside (astragalin) has been studied for its interaction with enzymes like α-glucosidase and pancreatic lipase (B570770) through molecular docking. However, direct evidence detailing the binding of 6-Hydroxykaempferol 3-O-beta-D-glucoside to specific proteins, including the nature of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the specific amino acid residues involved, is not yet well-documented.

General antioxidant and anti-thrombotic activities have been reported for 6-Hydroxykaempferol 3-O-beta-D-glucoside, suggesting potential interactions with molecular pathways involved in oxidative stress and coagulation. chemfaces.com However, the precise molecular targets within these pathways have not been definitively identified for this specific compound.

Transcriptomic Analysis and Gene Expression Regulation (e.g., RNA-seq)

However, extensive research has been conducted on a structurally related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG). In a study on human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), RNA-seq analysis revealed that HGG treatment led to 227 differentially expressed genes (DEGs). nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these DEGs indicated significant enrichment in pathways related to apoptosis and inflammation, such as the TNF, IL-17, and HIF-1 signaling pathways. nih.gov Notably, the hub genes identified among the apoptosis, TNF, and IL-17 signaling pathways were JUN and NFKBIA. nih.gov While this provides insight into the potential mechanisms of a similar compound, it is important to note that the different glycosidic structure of 6-Hydroxykaempferol 3-O-beta-D-glucoside may lead to different transcriptomic effects.

Protein Level Investigations and Signaling Cascade Perturbations (e.g., Western Blot, Immunohistochemistry)

Direct evidence from protein level investigations, such as Western Blot or Immunohistochemistry, to elucidate the specific signaling cascades perturbed by 6-Hydroxykaempferol 3-O-beta-D-glucoside is currently lacking.

Again, studies on the related compound HGG provide some potential avenues for investigation. In the context of OGD/R-induced injury in HUVECs, Western blot analysis demonstrated that HGG treatment regulated the expression of key proteins in the HIF-1α/NF-κB signaling pathway. frontiersin.org Specifically, HGG was found to decrease the protein expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the phosphorylation of Nuclear Factor-kappa B (NF-κB). nih.govfrontiersin.org Furthermore, HGG treatment reversed the increased mRNA expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), and also reduced the release of IL-6. nih.gov These findings suggest that 6-hydroxykaempferol glycosides may modulate inflammatory responses at the protein level, although specific studies on 6-Hydroxykaempferol 3-O-beta-D-glucoside are needed for confirmation.

In Vitro and In Vivo Methodologies for Target Validation

Specific in vitro and in vivo studies designed to validate the molecular targets of 6-Hydroxykaempferol 3-O-beta-D-glucoside have not been extensively reported.

The methodologies employed in the study of the related compound HGG can serve as a framework for future research on 6-Hydroxykaempferol 3-O-beta-D-glucoside.

In Vitro Methodologies:

Cell Viability and Apoptosis Assays: To assess the protective effects of the compound on cells under stress, techniques such as the MTT assay (for cell viability), LDH release assay (for cytotoxicity), Hoechst-33342 staining, and Annexin V-FITC apoptosis assays are utilized. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the levels of specific proteins, such as cytokines (e.g., IL-6), in cell culture supernatants to assess the compound's impact on inflammatory responses. nih.gov

Quantitative Real-Time PCR (RT-qPCR): This technique is employed to validate the findings from transcriptomic analyses by measuring the mRNA expression levels of specific target genes. nih.gov

Western Blotting: As mentioned previously, this is a key technique to investigate changes in the expression levels of target proteins and their phosphorylation status, providing insights into signaling pathway modulation. nih.govfrontiersin.org

In Vivo Methodologies:

Animal Models of Disease: To evaluate the therapeutic potential and in vivo target engagement, relevant animal models are used. For instance, a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model was used to assess the anti-thrombotic effects of HGG in a living organism. nih.govfrontiersin.org

Imaging and Physiological Measurements: In the zebrafish model, microscopy and video analysis were used to observe and quantify thrombus formation and blood flow, providing a direct measure of the compound's in vivo efficacy. nih.gov

These methodologies provide a robust toolkit for the future validation of the molecular targets of 6-Hydroxykaempferol 3-O-beta-D-glucoside.

Advanced Research Methodologies and Emerging Frontiers in 6 Hydroxykaempferol 3 O Beta D Glucoside Research

Application of Network Pharmacology for Understanding Polypharmacological Effects

Network pharmacology is a computational approach that has revolutionized drug discovery by analyzing the complex interactions between drug molecules, protein targets, and disease pathways from a network perspective. mdpi.com This method is particularly well-suited for studying natural products like 6-Hydroxykaempferol (B1588450) 3-O-beta-D-glucoside, which often exhibit polypharmacology—the ability to interact with multiple targets simultaneously.

The process typically involves constructing a "drug-target-disease" interaction network. For the aglycone (the non-sugar part) of the compound, kaempferol (B1673270), studies have used this approach to identify numerous potential protein targets associated with conditions like cancer. nih.gov By integrating data from various bioinformatics databases, researchers can predict how the compound might modulate multiple signaling pathways, contributing to a holistic therapeutic effect rather than a single "magic bullet" action. nih.gov This approach helps in identifying key protein hubs and pathways that are most significantly affected by the compound, offering a systems-level view of its mechanism of action. mdpi.com For instance, network pharmacology analysis of kaempferol has pointed towards its interaction with targets involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases and epidermal growth factor receptor (EGFR). nih.gov

Table 1: Potential Protein Targets for Kaempferol (Aglycone) Identified via Network Pharmacology

Target ProteinProtein ClassAssociated Pathway/Function
Epidermal Growth Factor Receptor (EGFR)KinaseCell Proliferation, Survival
Cyclin-dependent kinase 2 (CDK2)KinaseCell Cycle Regulation
Glycogen synthase kinase-3 beta (GSK3B)KinasePI3K/Akt Signaling
Tyrosine-protein kinase SRCKinaseSignal Transduction, Cell Growth

Systems Biology Approaches to Elucidate Complex Biological Mechanisms

Systems biology integrates experimental data from high-throughput "omics" technologies (such as transcriptomics, proteomics, and metabolomics) with computational modeling to understand the functioning of biological systems as a whole. This approach is instrumental in deciphering the complex mechanisms of action of compounds like 6-Hydroxykaempferol 3-O-beta-D-glucoside.

A key example of this is the use of RNA-sequencing (RNA-seq), a powerful transcriptomics technique that provides a comprehensive snapshot of gene expression in a cell or tissue at a specific moment. In a study on a closely related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), isolated from Safflower, RNA-seq was employed to understand its protective effects on human umbilical vein endothelial cells (HUVECs) under stress conditions. nih.govfrontiersin.org The analysis revealed that HGG treatment significantly altered the expression of numerous genes, pointing to the modulation of specific signaling pathways. nih.govfrontiersin.org This systems-level data showed that the compound's protective effects were mediated through the regulation of the hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) signaling pathways, both of which are crucial in inflammatory and ischemic responses. frontiersin.orgnih.gov

Table 2: Insights from Systems Biology (RNA-seq) on a Related 6-Hydroxykaempferol Glycoside

MethodologyModel SystemKey Findings
RNA-sequencing (Transcriptomics)Human Umbilical Vein Endothelial Cells (HUVECs)Regulation of HIF-1α signaling pathway
RNA-sequencing (Transcriptomics)Human Umbilical Vein Endothelial Cells (HUVECs)Modulation of NF-κB signaling pathway
RT-qPCR and ELISAHuman Umbilical Vein Endothelial Cells (HUVECs)Reversal of pro-inflammatory cytokine mRNA expression (IL-1β, IL-6, TNF-α)

Integration of Bioactivity-Guided Fractionation and Selective Knock-out Strategies

Bioactivity-guided fractionation is a classic and effective strategy for isolating pure, active compounds from complex natural extracts. mdpi.com The process involves a stepwise separation of a plant extract into various fractions using chromatographic techniques. At each step, the resulting fractions are tested for a specific biological activity (e.g., antioxidant capacity, enzyme inhibition). mdpi.com The most potent fraction is then selected for further separation, and the process is repeated until a pure, active compound like 6-Hydroxykaempferol 3-O-beta-D-glucoside is isolated. This ensures that the chemical isolation process is directly guided by the biological effect of interest. mdpi.com

To validate the mechanism of an isolated compound, this approach can be powerfully integrated with selective knock-out strategies. Once a target protein is identified through methods like network pharmacology or systems biology, researchers can use genetic techniques (such as CRISPR-Cas9) to "knock out" or silence the gene that produces that specific protein in a cell line. By comparing the effect of 6-Hydroxykaempferol 3-O-beta-D-glucoside on normal cells versus these knock-out cells, scientists can confirm whether that specific target is essential for the compound's biological activity. If the compound's effect is diminished or absent in the knock-out cells, it provides strong evidence for a direct mechanism of action involving that target.

Computational Modeling for Mechanistic Insights

Computational modeling and in silico analyses serve as powerful predictive tools in the study of natural compounds, offering mechanistic insights before and alongside laboratory experiments. These methods can predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential bioactivities based on its chemical structure. nih.govscielo.br

Molecular docking is a prominent computational technique used to predict how a small molecule, such as 6-Hydroxykaempferol 3-O-beta-D-glucoside, binds to the three-dimensional structure of a target protein. nih.gov This simulation calculates the binding affinity and visualizes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. nih.gov For the aglycone kaempferol, molecular docking has been used to validate its binding to key cancer-related proteins, providing a structural basis for its observed anti-cancer effects. nih.gov Such in silico studies can efficiently screen large libraries of compounds against potential targets, prioritize candidates for experimental testing, and help explain the structural determinants of bioactivity. nih.gov

Table 3: Applications of Computational Modeling in Flavonoid Research

Modeling TechniqueType of Insight ProvidedExample Application
Molecular DockingMechanisticPredicting binding affinity and interaction mode with a target protein (e.g., a kinase). nih.gov
Pharmacokinetic ModelingPredictiveEstimating absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Bioactivity PredictionPredictiveForecasting potential therapeutic activities (e.g., antioxidant, anti-inflammatory) based on chemical structure. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Discoveries on 6-Hydroxykaempferol (B1588450) 3-O-beta-D-glucoside

6-Hydroxykaempferol 3-O-beta-D-glucoside is a naturally occurring flavonoid that has been identified in several plant species, most notably in the florets of safflower (Carthamus tinctorius) medchemexpress.comijsit.comfrontiersin.orgscielo.brchemfaces.com. Structurally, it is a derivative of kaempferol (B1673270), a well-known flavonol, with the addition of a hydroxyl group at the 6-position and a beta-D-glucoside moiety attached at the 3-position.

Current research, although in its nascent stages, has begun to illuminate the potential therapeutic properties of this compound. One of the most significant areas of investigation is its potential as an anticancer agent. Preliminary studies have indicated that 6-Hydroxykaempferol 3-O-beta-D-glucoside exhibits inhibitory effects on the proliferation of liver and stomach cancer cells medchemexpress.com. The proposed mechanism for this activity is the induction of apoptosis, or programmed cell death, in cancerous cells medchemexpress.com.

In addition to its anticancer potential, the broader family of 6-hydroxykaempferol glycosides has demonstrated notable biological activities. For instance, a closely related compound, 6-hydroxykaempferol 3,6,7-tri-O-β-D-glucoside, also found in Carthamus tinctorius, has been shown to possess antioxidant capacities in vitro medchemexpress.com. Antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Another related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), has been studied for its protective effects against endothelial injury and thrombosis frontiersin.orgnih.govnih.gov. Research has shown that HGG can protect human umbilical vein endothelial cells (HUVECs) from injury and demonstrates anti-thrombotic activity in zebrafish models frontiersin.orgnih.govnih.gov.

While direct studies on the synthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside are limited, research into the biosynthesis of related kaempferol glucosides provides valuable insights. Recently, two O-glycosyltransferases were identified from Carthamus tinctorius that are capable of producing kaempferol-3-O-glucoside, the immediate precursor to the 6-hydroxy derivative mdpi.com. Furthermore, enzymatic synthesis approaches are being explored to enhance the solubility and bioactivity of kaempferol glycosides, which could be applicable to the production of 6-Hydroxykaempferol 3-O-beta-D-glucoside researchgate.net. The isolation of this compound from natural sources typically involves a series of chromatographic techniques, including silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with a C18 column scielo.brmdpi.com.

Identification of Critical Knowledge Gaps and Unanswered Research Questions

Despite the promising initial findings, the body of research specifically focused on 6-Hydroxykaempferol 3-O-beta-D-glucoside remains limited. A significant knowledge gap exists regarding the full spectrum of its biological activities. While there are indications of anticancer and potential antioxidant effects, these have not been extensively explored across a wide range of cancer cell lines or in various antioxidant assay systems.

Furthermore, the precise molecular mechanisms underlying the observed bioactivities are largely unknown. For its anticancer effects, the specific apoptotic pathways triggered by 6-Hydroxykaempferol 3-O-beta-D-glucoside have not been elucidated. Similarly, the mechanisms behind its potential antioxidant, anti-inflammatory, or other activities have yet to be investigated in detail.

Another critical unanswered question is the bioavailability and in vivo metabolism of this compound. There is a lack of data on how 6-Hydroxykaempferol 3-O-beta-D-glucoside is absorbed, distributed, metabolized, and excreted in living organisms. This information is crucial for understanding its potential therapeutic efficacy and for designing future preclinical and clinical studies.

The direct synthesis of 6-Hydroxykaempferol 3-O-beta-D-glucoside is also an area that requires more research. While enzymatic and theoretical chemical synthesis of related compounds has been discussed, optimized and scalable synthetic routes for this specific molecule are not well-established.

Prospective Avenues for Future Academic Inquiry

The existing knowledge gaps provide a clear roadmap for future research on 6-Hydroxykaempferol 3-O-beta-D-glucoside. The following are key prospective avenues for academic inquiry:

Exploration of Novel Biological Activities in Preclinical Models

Future research should aim to broaden the scope of biological activities investigated for 6-Hydroxykaempferol 3-O-beta-D-glucoside. Based on the activities of related kaempferol glycosides, promising areas for exploration include:

Anti-inflammatory effects: Investigating its ability to modulate inflammatory pathways, such as the NF-κB signaling pathway, in various cell and animal models of inflammation.

Neuroprotective properties: Assessing its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.

Cardioprotective effects: Building upon the findings for HGG, studies could explore the direct effects of 6-Hydroxykaempferol 3-O-beta-D-glucoside on cardiovascular health, including its impact on endothelial function, platelet aggregation, and cardiac muscle cells.

Antidiabetic potential: Given that other flavonoids have shown antidiabetic properties, investigating its effects on glucose metabolism and insulin (B600854) sensitivity would be a worthwhile endeavor.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To elucidate the mechanisms of action, more sophisticated in vitro and in vivo models are necessary. For example:

In vitro: Utilizing a broader panel of human cancer cell lines to confirm and expand upon the initial anticancer findings. Employing techniques such as RNA sequencing and proteomic analysis to identify the molecular targets and pathways affected by the compound. The use of HUVECs as a model for endothelial injury has proven effective for related compounds and should be applied here frontiersin.orgnih.gov.

In vivo: The zebrafish model, which has been successfully used to study the anti-thrombotic effects of a related compound, offers a rapid and effective platform for initial in vivo screening of various biological activities frontiersin.orgnih.govnih.gov. Subsequently, rodent models of specific diseases (e.g., cancer xenografts, induced inflammation, or metabolic syndrome) will be essential for validating the in vitro findings and assessing the compound's efficacy in a whole-organism context.

Refinement of Analytical and Isolation Methodologies for Enhanced Compound Characterization

Advancements in analytical and isolation techniques are crucial for obtaining high-purity 6-Hydroxykaempferol 3-O-beta-D-glucoside for research purposes and for accurate quantification in biological samples. Future efforts should focus on:

Optimizing extraction and purification protocols: Developing more efficient and scalable methods for isolating the compound from natural sources to yield higher quantities of pure material for extensive biological testing.

Developing and validating analytical methods: Establishing and validating sensitive and specific analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the precise quantification of 6-Hydroxykaempferol 3-O-beta-D-glucoside and its potential metabolites in biological matrices.

Exploring synthetic and semi-synthetic approaches: Investigating enzymatic and chemical synthesis strategies to produce the compound in a controlled and scalable manner, which would not be dependent on the natural abundance in plants. This would also allow for the generation of derivatives to explore structure-activity relationships.

Q & A

Basic Question: What are the standard experimental assays for evaluating the antioxidant activity of 6-Hydroxykaempferol 3-O-beta-D-glucoside?

Methodological Answer:
The antioxidant capacity is typically assessed using radical scavenging assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) assay : Measures the compound’s ability to donate hydrogen atoms to stabilize free radicals .
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay : Quantifies radical cation scavenging activity in aqueous and lipid phases .
  • Ferric ion (Fe³⁺) reduction assay : Evaluates electron-donating capacity via the reduction of Fe³+ to Fe²+ .
    These assays are often performed on polar fractions isolated through column chromatography, followed by spectrophotometric quantification.

Advanced Question: How does glycosylation at the 3-O position influence the anti-thrombotic activity of 6-Hydroxykaempferol derivatives?

Methodological Answer:
Glycosylation patterns critically modulate bioactivity. For example:

  • 6-Hydroxykaempferol 3-O-beta-D-glucoside shows strong inhibition of collagen-induced platelet aggregation (IC₅₀ values in micromolar ranges) but weaker effects on ADP-induced aggregation .
  • Structural studies (e.g., NMR, HMBC correlations) reveal that the 3-O-glucoside moiety enhances solubility and steric interactions with collagen receptors on platelets .
  • In contrast, derivatives like 6-Hydroxykaempferol 3-O-sophoroside (with a diglucoside chain) exhibit reduced activity, suggesting steric hindrance may limit receptor binding .
    Experimental validation involves comparing IC₅₀ values across glycosylation variants using platelet-rich plasma (PRP) assays .

Basic Question: What chromatographic techniques are used to isolate 6-Hydroxykaempferol 3-O-beta-D-glucoside from plant sources?

Methodological Answer:
Isolation typically follows:

Extraction : Polar solvents (e.g., water, ethanol) extract flavonoids from plant material (e.g., Carthamus tinctorius L.) .

Fractionation : Column chromatography with resins like Sephadex LH-20 or C18 reverse-phase columns separates glycosides based on polarity .

Purification : Preparative HPLC with UV detection (λ = 254–370 nm) isolates target compounds. Identification is confirmed via mass spectrometry (LC-MS) and NMR .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Source variability : Differences in plant genotypes or extraction protocols alter metabolite profiles .
  • Assay conditions : Collagen concentration (e.g., 2–5 µg/mL) and platelet preparation methods (e.g., PRP vs. whole blood) impact aggregation results .
  • Structural analogs : Co-elution of similar glycosides (e.g., 6-Hydroxykaempferol 3,6-di-O-glucoside vs. 3,6,7-tri-O-glucoside) may lead to misattribution of activity .
    To mitigate, employ orthogonal analytical methods (e.g., HRMS, 2D-NMR) for structural confirmation and standardize assay protocols across studies .

Basic Question: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies flavonoid backbone (λmax ~250–370 nm) and hydroxylation patterns .
  • NMR (1H, 13C, and 2D-HMBC) : Assigns glycosidic linkages (e.g., β-configuration at anomeric protons, J = 7–8 Hz) and aglycone substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₀O₁₂, m/z 464.38) and fragmentation patterns (e.g., loss of glucoside moieties) .

Advanced Question: How do molecular dynamics (MD) simulations explain the binding stability of 6-Hydroxykaempferol 3-O-beta-D-glucoside to therapeutic targets?

Methodological Answer:
MD simulations (e.g., 100-ns trajectories) reveal:

  • Hydrogen bonding : The 3-O-glucoside forms 2–8 H-bonds with residues in PLK1 kinase, enhancing binding stability .
  • Hydrophobic interactions : The kaempferol core interacts with nonpolar pockets in PDK1, as shown by free energy decomposition analysis .
  • Conformational dynamics : Radius of gyration (Rg) and principal component analysis (PCA) demonstrate reduced protein flexibility upon ligand binding, suggesting target inhibition .

Basic Question: What in vitro models are used to study the anti-thrombotic mechanisms of this compound?

Methodological Answer:

  • Platelet-rich plasma (PRP) assays : Measure inhibition of collagen- or ADP-induced aggregation using aggregometry .
  • Flow cytometry : Quantifies platelet activation markers (e.g., P-selectin expression) .
  • Receptor-binding assays : Competitive binding studies with collagen receptors (e.g., GPVI) using fluorescent probes .

Advanced Question: How does the compound’s pharmacokinetic profile influence its research applications?

Methodological Answer:
Key considerations include:

  • Solubility : The 3-O-glucoside enhances aqueous solubility, improving bioavailability in cell-based assays .
  • Metabolic stability : Incubation with liver microsomes assesses glucuronidation/sulfation rates.
  • Membrane permeability : Caco-2 cell models predict intestinal absorption, critical for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.